molecular formula C9H16ClNO2 B595611 Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride CAS No. 179022-43-6

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No. B595611
M. Wt: 205.682
InChI Key: KZTRYJKFHSPQLU-UHFFFAOYSA-N
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Description

“Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular weight of “Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride” is 205.68 . The InChI code for this compound is 1S/C9H15NO2.ClH/c1-12-9(11)6-4-7-2-3-8(5-6)10-7;/h6-8,10H,2-5H2,1H3;1H .


Chemical Reactions Analysis

The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

“Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride” is a white to yellow powder or crystals or liquid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Enhanced Understanding of Environmental Impacts

  • Combustion Products of Gasoline Additives: Studies on the environmental and health impacts of combustion products from gasoline additives like MMT (methylcyclopentadienyl manganese tricarbonyl) provide insights into the broader implications of using chemical additives in fuels. Research shows that while these additives enhance gasoline octane levels, their combustion products could pose health risks due to the emission of metal oxides, underlining the importance of assessing chemical additives' environmental footprints (Egyed & Wood, 1996).

Advancements in Chemical Synthesis and Applications

  • Oxyfunctionalization of Hydrocarbons: Innovations in the oxyfunctionalization of hydrocarbons, particularly those involving cyclopropane rings, highlight the evolving capabilities in chemical synthesis. These advancements enable the efficient transformation of hydrocarbons into more complex molecules, showcasing the potential for novel synthesis pathways that could be relevant for derivatives of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride (Sedenkova et al., 2018).

Cross-Disciplinary Applications

  • Cosmetic Preservatives as Cross-Linking Agents: Research into the use of formaldehyde releasers in cosmetics for tissue cross-linking applications demonstrates the cross-disciplinary utility of chemical compounds. Such studies suggest potential medical or therapeutic applications of chemical compounds beyond their initial uses, pointing towards innovative cross-linking techniques that could be explored with Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride derivatives (Babar et al., 2015).

Environmental Toxicology and Safety

  • Assessment of Environmental Contaminants: The examination of environmental contaminants, such as PAHs (polycyclic aromatic hydrocarbons) and their effects, underscores the necessity of evaluating the safety and ecological impacts of chemical substances. This line of inquiry is critical for understanding the potential risks associated with the release of chemical compounds into the environment, including those structurally similar to Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride (Flesher & Lehner, 2016).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H332-H335 .

Future Directions

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is significant interest in further exploring the properties and potential applications of this compound.

properties

IUPAC Name

methyl 8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-4-7-2-3-8(5-6)10-7;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTRYJKFHSPQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743915
Record name Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride

CAS RN

179022-43-6
Record name Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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